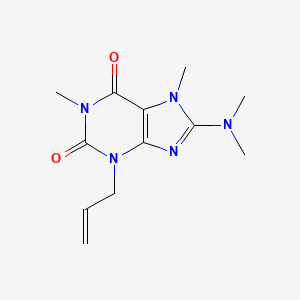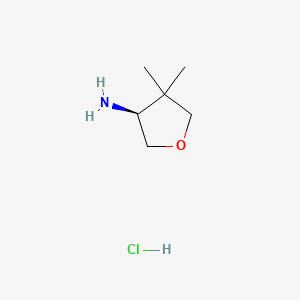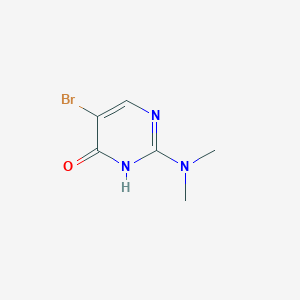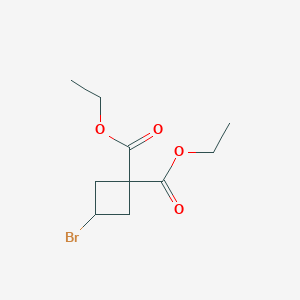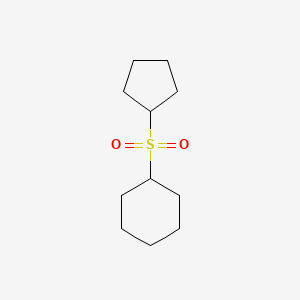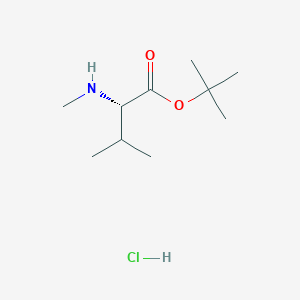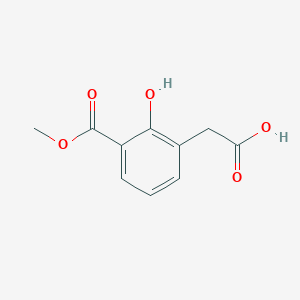
2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid is an organic compound with a complex structure that includes a hydroxy group, a methoxycarbonyl group, and a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid typically involves the esterification of a phenolic compound followed by a series of organic reactions to introduce the methoxycarbonyl and acetic acid groups. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydroxymethyl derivative.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid involves its interaction with various molecular targets, including enzymes and receptors. The hydroxy and methoxycarbonyl groups play a crucial role in its binding affinity and specificity. The compound may exert its effects through modulation of enzyme activity or receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenylacetic acid: Similar structure but lacks the hydroxy group.
2-(3-(Methoxycarbonyl)phenyl)acetic acid: Similar structure but with different positioning of the methoxycarbonyl group
Uniqueness
2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid is unique due to the presence of both hydroxy and methoxycarbonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H10O5 |
|---|---|
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
2-(2-hydroxy-3-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C10H10O5/c1-15-10(14)7-4-2-3-6(9(7)13)5-8(11)12/h2-4,13H,5H2,1H3,(H,11,12) |
Clé InChI |
INEPUXHUQGPIRC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=C1O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


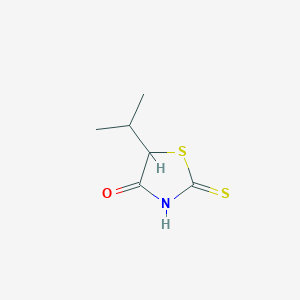

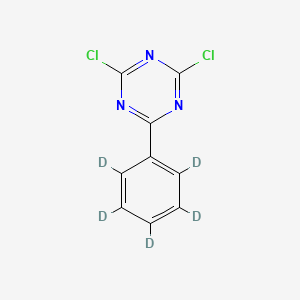

![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14009938.png)
